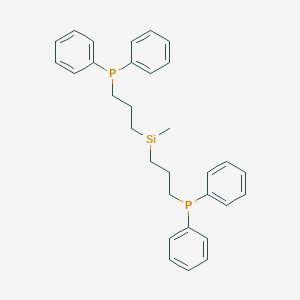
3-Amino-4-phenylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-phenylpiperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an amino group at the third position and a phenyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylbutan-2-one with ammonia and a suitable oxidizing agent to form the piperidinone ring. Another approach includes the use of 4-phenylpiperidine as a starting material, which undergoes amination at the third position to introduce the amino group.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives or multicomponent reactions involving ammonium acetate. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: 3-Amino-4-phenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidinones, alcohols, and amines, which can be further utilized in the synthesis of complex organic molecules .
科学的研究の応用
3-Amino-4-phenylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of 3-Amino-4-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling .
類似化合物との比較
4-Phenylpiperidine: Shares the phenyl group but lacks the amino group at the third position.
3-Amino-1-phenylpiperidin-2-one: Similar structure but with different substitution patterns.
Pethidine: A phenylpiperidine derivative with opioid analgesic properties.
Uniqueness: 3-Amino-4-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of an amino group and a phenyl group on the piperidine ring makes it a versatile intermediate for synthesizing various bioactive compounds .
特性
CAS番号 |
133899-26-0 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
3-amino-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-10-9(6-7-13-11(10)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14) |
InChIキー |
RFQUMYKOAAUJJE-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(C1C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


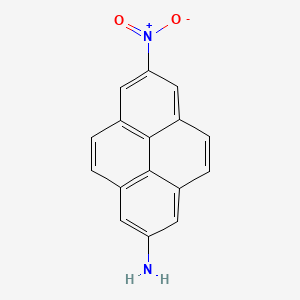

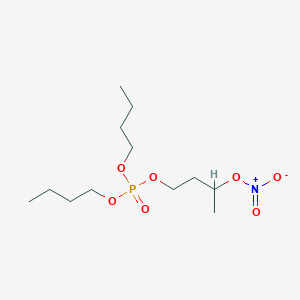
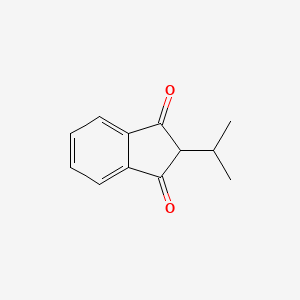
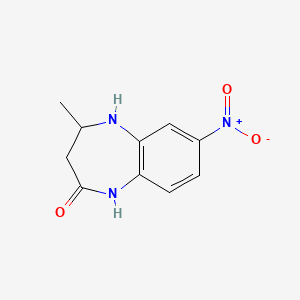
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
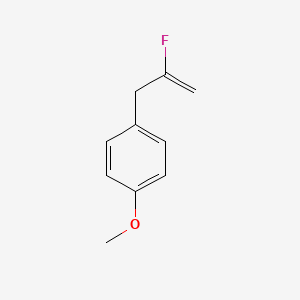

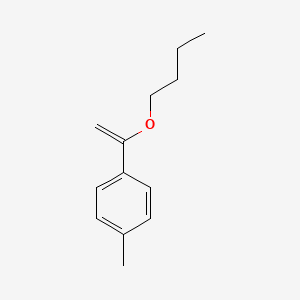
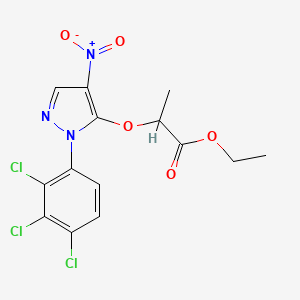
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)

